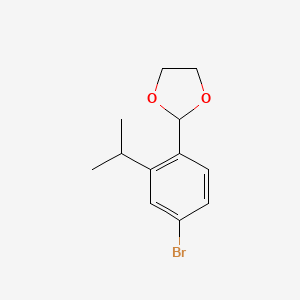
2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane (hereafter referred to as BIPD) is a chemical compound with a wide range of applications in the scientific research field. It is a member of the family of dioxolanes, which are cyclic ethers that are formed by the condensation of two alcohols, and consists of a bromine atom attached to an isopropylphenyl group. BIPD has been studied extensively due to its unique properties, which make it suitable for a variety of research applications. In
Applications De Recherche Scientifique
BIPD has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis and as a ligand in coordination chemistry. It has also been used in the synthesis of a variety of compounds, including heterocycles, polymers, and organometallic complexes. BIPD has also been used as a catalyst in the synthesis of polymers, and as a chelating agent in the synthesis of organometallic complexes. In addition, BIPD has been used in the synthesis of pharmaceuticals and in the study of drug metabolism.
Mécanisme D'action
The mechanism of action of BIPD is not fully understood. However, it is believed that BIPD acts as a Lewis acid, which is a molecule that has an electron-deficient atom that can accept electrons from other molecules. BIPD is thought to interact with other molecules by forming hydrogen bonds with them. This interaction is thought to be responsible for the unique properties of BIPD that make it suitable for use in scientific research.
Biochemical and Physiological Effects
The biochemical and physiological effects of BIPD are not well understood. However, it is believed that BIPD may have a number of effects on the body, including the inhibition of enzymes and the stimulation of certain metabolic pathways. In addition, BIPD has been shown to interact with certain proteins and to act as an antioxidant.
Avantages Et Limitations Des Expériences En Laboratoire
BIPD has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is stable in a variety of conditions. In addition, BIPD is non-toxic and has a low boiling point, making it suitable for use in a variety of reactions. However, BIPD also has some limitations for use in lab experiments. It is fairly expensive, and its solubility in certain solvents is limited.
Orientations Futures
BIPD has a wide range of potential applications in the scientific research field. It could be used in the development of new catalysts and ligands for organic synthesis, as well as in the synthesis of pharmaceuticals and the study of drug metabolism. In addition, BIPD could be used in the development of new materials, such as polymers and organometallic complexes. Furthermore, BIPD could be used in the study of biochemical and physiological processes, such as enzyme inhibition and metabolic stimulation. Finally, BIPD could be used to develop new methods for the synthesis of organic compounds, such as heterocycles and organometallic complexes.
Méthodes De Synthèse
BIPD can be synthesized through a two-step process. The first step involves the reaction of 4-bromo-2-isopropylphenol with 1,3-dioxolane in the presence of a base catalyst such as potassium carbonate. The second step involves the reaction of the product of the first step with a suitable acid, such as trifluoroacetic acid, to yield BIPD. Both steps of the synthesis process take place at room temperature, and the entire reaction can be completed in a few hours.
Propriétés
IUPAC Name |
2-(4-bromo-2-propan-2-ylphenyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-8(2)11-7-9(13)3-4-10(11)12-14-5-6-15-12/h3-4,7-8,12H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSYGQFVVLRPKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)C2OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

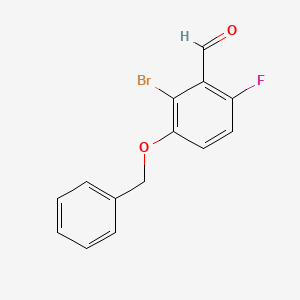


![[2,4-Difluoro-3-(propan-2-yloxy)phenyl]methanol](/img/structure/B6296257.png)

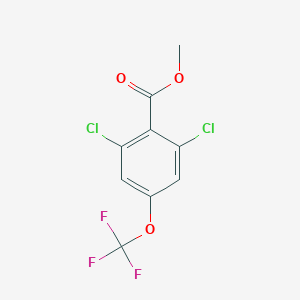

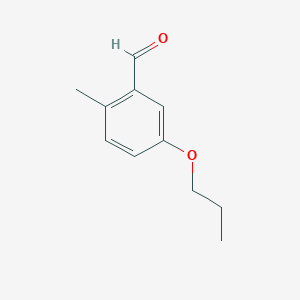

![2-[3-Bromo-2-fluoro-5-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6296294.png)
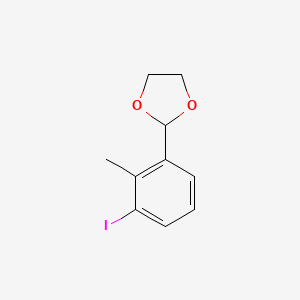
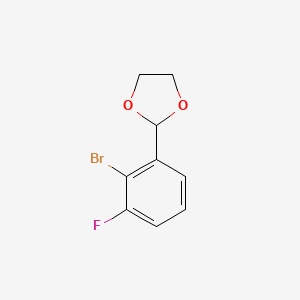

![2-[4-Bromo-2-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6296327.png)